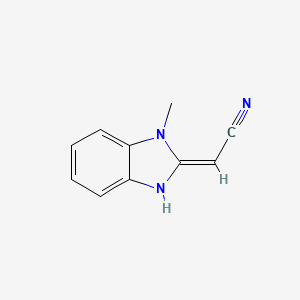

(2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

Description

(2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile is a benzimidazole-derived nitrile characterized by a methyl substituent at the 1-position of the benzimidazole ring and a Z-configuration at the ylidene-acetonitrile moiety.

Properties

Molecular Formula |

C10H9N3 |

|---|---|

Molecular Weight |

171.20 g/mol |

IUPAC Name |

(2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)acetonitrile |

InChI |

InChI=1S/C10H9N3/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-6,12H,1H3/b10-6- |

InChI Key |

GMLTWTHAVCBYPE-POHAHGRESA-N |

Isomeric SMILES |

CN\1C2=CC=CC=C2N/C1=C/C#N |

Canonical SMILES |

CN1C2=CC=CC=C2NC1=CC#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Detailed Synthetic Procedure Example

While direct literature on the exact synthesis of this compound is limited, analogous preparation methods for related benzimidazole derivatives provide a framework:

Related Synthetic Approaches and Functionalization

Nitration and Substitution Reactions on Benzimidazole Derivatives

Summary of Key Data from Related Benzimidazole Syntheses

Chemical Reactions Analysis

Types of Reactions

(2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including (2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile, have been evaluated for their antimicrobial properties. These compounds exhibit significant activity against a range of bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

In a study focusing on various benzimidazole derivatives, including the compound , the antimicrobial efficacy was assessed against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents.

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| This compound | 1.27 | Bacillus subtilis |

| Other derivatives | 1.43 | Escherichia coli |

| Other derivatives | 2.60 | Klebsiella pneumoniae |

These findings suggest that the compound holds potential as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of benzimidazole derivatives have been extensively studied due to their ability to inhibit key enzymes involved in cancer cell proliferation.

Case Study: Anticancer Screening

A comprehensive evaluation of various benzimidazole derivatives, including this compound, was conducted against human colorectal carcinoma cell lines. The study utilized the Sulforhodamine B assay to determine the half-maximal inhibitory concentration (IC50).

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.85 | HCT116 |

| Standard Drug (5-Fluorouracil) | 9.99 | HCT116 |

The results indicated that the compound exhibited potent anticancer activity, outperforming some standard drugs used in chemotherapy.

Mechanism of Action

The mechanism of action of (2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular features of (2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile and its analogs:

Key Observations:

- Core Heterocycle Influence : The benzimidazole and indole derivatives exhibit planar aromatic systems, whereas the thiazole-benzodioxin analog incorporates sulfur and oxygen, enhancing electronic diversity .

- Molecular Weight : The target compound (171.21 g/mol) is lighter than analogs with extended aromatic systems (e.g., 257.29 g/mol for the naphth-imidazole derivative) .

Spectroscopic and Analytical Data

- IR Spectroscopy : The nitrile stretching frequency (~2251 cm⁻¹) in the naphth-imidazole derivative aligns with typical aliphatic nitriles. Variations in this peak across analogs could reflect electronic perturbations from substituents .

- Elemental Analysis : For 2-(1-methyl-1H-benzimidazol-2-yl)acetonitrile, elemental analysis showed excellent agreement (e.g., N: calcd. 9.65%, found 9.60%), confirming high purity .

Biological Activity

(2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H9N3

- Molecular Weight : 171.20 g/mol

- CAS Number : 476279-53-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzimidazole moiety is known for its role in binding to enzymes and receptors, potentially modulating their activity. This interaction can influence several biochemical pathways, including those involved in cell signaling and metabolic processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that compounds with benzimidazole structures often display antimicrobial properties. The specific activity against various bacterial and fungal strains remains an area of ongoing research.

-

Anticancer Potential :

- Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism may involve the induction of apoptosis and cell cycle arrest in certain cancer cell lines.

-

Anti-inflammatory Effects :

- There is evidence indicating that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial properties were assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile and its derivatives?

- Methodology : The compound and its analogs can be synthesized via condensation reactions. For example, refluxing bis-aldehydes with malononitrile and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in ethanol with piperidine as a catalyst yields derivatives. Recrystallization from solvents like DMF or ethanol ensures purity .

- Key Parameters : Reaction time (2–16 hours), solvent choice (absolute ethanol), and catalyst (piperidine) significantly influence yield and purity.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Spectroscopy : Use and NMR to confirm the Z-configuration and electronic environment of the benzimidazole moiety. IR spectroscopy identifies nitrile (C≡N) and NH stretching vibrations .

- Crystallography : Refinement programs like SHELXL are critical for resolving anisotropic displacement parameters and validating bond lengths/angles in crystal structures .

Q. What solvent systems are compatible with this compound during synthesis and purification?

- Solubility : While acetonitrile derivatives are typically polar, phase separation may occur under specific conditions (e.g., salt-out or low-temperature extraction). Ethanol and DMF are effective for recrystallization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reaction pathways of this compound?

- Methodology : Density Functional Theory (DFT) studies can model the compound’s frontier molecular orbitals (HOMO/LUMO), charge distribution, and reaction energetics. For example, arylidenemalononitrile intermediates in synthesis can be analyzed for regioselectivity .

- Software : Gaussian or ORCA packages are recommended, with basis sets like B3LYP/6-31G(d) for accuracy .

Q. What strategies address challenges in resolving structural isomerism (e.g., Z/E configuration) during synthesis?

- Analytical Techniques : Use NOESY NMR to distinguish between Z/E isomers based on spatial proximity of protons. X-ray crystallography provides definitive proof of configuration .

- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients can separate isomers. Optimize mobile phase pH and column temperature for resolution .

Q. How can the compound’s reactivity in multicomponent reactions be systematically studied?

- Experimental Design : Apply factorial design to optimize variables (e.g., catalyst loading, solvent ratio). For instance, a two-level full factorial design can assess the robustness of synthetic protocols .

- Case Study : In reactions with bis-aldehydes, varying the molar ratio of malononitrile (1:2) and monitoring reaction progress via TLC ensures reproducibility .

Q. What are the challenges in quantifying trace impurities or degradation products of this compound in biological matrices?

- Analytical Methods : Develop LC-MS/MS methods with acetonitrile-based extraction. For example, a validated protocol for rat plasma analysis using electrospray ionization (ESI) and multiple reaction monitoring (MRM) achieves sensitivity <1 ng/mL .

- Validation : Assess linearity, precision, and recovery per ICH guidelines. Include internal standards (e.g., deuterated analogs) to correct matrix effects .

Critical Analysis of Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.